molecular formula C19H24ClN3O2S B6487178 N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1219151-99-1

N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride

Cat. No.: B6487178
CAS No.: 1219151-99-1
M. Wt: 393.9 g/mol
InChI Key: FDQHMKNWHZQHSI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a benzothiazole group (a type of heterocyclic aromatic compound), a furan group (a heterocyclic compound with a five-membered ring), and a diethylamino group .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a benzothiazole ring attached to a furan ring via an amide linkage, with a diethylamino group attached to the nitrogen of the amide .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds might undergo reactions typical of amides, aromatic compounds, and ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For similar compounds, properties such as solubility, melting point, boiling point, and spectral data (IR, NMR, MS) would typically be determined .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on a compound would depend on its properties and potential applications. Many benzothiazole derivatives are being investigated for their potential as therapeutic agents .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S.ClH/c1-4-21(5-2)11-12-22(18(23)15-9-7-13-24-15)19-20-17-14(3)8-6-10-16(17)25-19;/h6-10,13H,4-5,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQHMKNWHZQHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)C)C(=O)C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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